Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position, a methoxy group at the 6-position, and an ethyl ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methoxy-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)nicotinic acid.
Reduction: Formation of 6-methoxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then exert its effects on various biological pathways .
Comparison with Similar Compounds
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:
Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate: Similar structure but with a phenyl group at the 6-position and a methyl ester group.
Ethyl 2-chloro-5-(trifluoromethyl)nicotinate: Contains a chloro group at the 2-position instead of a methoxy group.
Methyl 6-(aminomethyl)picolinate: Features an aminomethyl group at the 6-position and a methyl ester group.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate is a derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound, with the molecular formula C10H10F3N0O3 and a molecular weight of 249.19 g/mol, features a methoxy group at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring. The presence of these functional groups enhances its lipophilicity and bioavailability, making it a promising candidate for pharmaceutical applications.
The synthesis of this compound involves several key steps that allow for the fine-tuning of its chemical properties. These properties are crucial for optimizing its biological activity. The compound's unique structure contributes to its potential interactions with biological macromolecules, including enzymes and receptors involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of viral replication processes. Notably, it has been studied for its inhibitory effects against HIV-1 reverse transcriptase, which is essential for viral replication. The trifluoromethyl group is believed to enhance these inhibitory effects, potentially by improving binding affinity to the enzyme.
Table 1: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
HIV-1 Reverse Transcriptase Inhibition | Significant inhibition observed | |
Enzyme Binding Affinity | Enhanced binding to viral enzymes | |
Potential Antiviral Activity | Promising results in cellular assays | |
Interaction with Receptors | Investigated for potential therapeutic mechanisms |
Case Studies and Research Findings
- Antiviral Activity : this compound has shown promising results in inhibiting HIV-1 reverse transcriptase in vitro. Studies demonstrated that the compound could significantly reduce viral replication, suggesting its potential as a therapeutic agent against HIV.
- Receptor Interactions : Investigations into the compound's interactions with cellular receptors have revealed insights into its mechanism of action. The binding affinity to specific receptors may provide avenues for further drug development targeting various diseases.
- Comparative Analysis : In comparison with other nicotinic acid derivatives, this compound exhibits enhanced solubility and biological activity due to its specific combination of functional groups. This uniqueness positions it as a valuable scaffold for medicinal chemistry.
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 6-(trifluoromethyl)nicotinate | C9H8F3N0O2 | Lacks methoxy group; focuses on trifluoromethyl substitution |
Methyl 6-(trifluoromethyl)nicotinate | C8H8F3N0O2 | Methyl instead of ethyl; altered lipophilicity |
Ethyl 4-hydroxy-6-(trifluoromethyl)nicotinate | C10H10F3N0O3 | Hydroxyl group at the 4-position; potential for hydrogen bonding |
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(16-2)4-7(6)10(11,12)13/h4-5H,3H2,1-2H3 |
InChI Key |
VVAZUYPTOQJNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C(F)(F)F)OC |
Origin of Product |
United States |
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